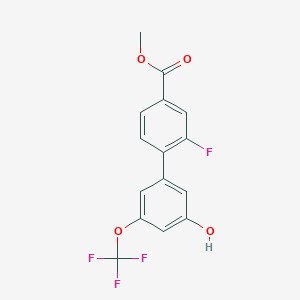
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-E-3-TFMP) is an organic compound that has recently been studied for its potential applications in scientific research. It is a member of the phenol family, containing an aromatic ring with a hydroxyl group attached to it. This compound is used in a variety of scientific research applications, such as in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst in chemical reactions. In addition, 5-E-3-TFMP has been studied for its biochemical and physiological effects on living organisms.
科学的研究の応用
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in chemical reactions, such as the formation of carbon-carbon bonds. In addition, 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is used in the synthesis of polymers and in the synthesis of organic compounds.
作用機序
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to a reaction partner and thus facilitating the formation of a new bond. It is also believed that the compound acts as an acid, donating protons to a reaction partner and thus facilitating the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it is believed that the compound has antimicrobial and antifungal activity. In addition, it is believed that the compound has anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low cost, its availability, and its ease of use. The limitations of using 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its potential toxicity, its potential to cause skin irritation, and its potential to cause respiratory irritation.
将来の方向性
For 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% include further research into its potential applications in scientific research, its biochemical and physiological effects, and its potential toxicity. In addition, further research into its potential applications in pharmaceuticals and agrochemicals is needed. Finally, further research into its potential to cause skin and respiratory irritation is also needed.
合成法
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis is a method of synthesizing ethers from alcohols and alkyl halides. This method involves the reaction of an alcohol and an alkyl halide in the presence of a strong base, such as sodium hydroxide. The Grignard reaction is a method of synthesizing organic compounds from alkyl halides and magnesium metal. This reaction produces a Grignard reagent, which can then be reacted with an alcohol or aldehyde to form an ether or ketone. The Wittig reaction is a method of synthesizing alkenes from aldehydes and phosphonium ylides. This reaction produces a phosphonium ylide, which can then be reacted with an alcohol or an alkyl halide to form an ether or an alkene.
特性
IUPAC Name |
ethyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-2-22-15(21)11-5-3-10(4-6-11)12-7-13(20)9-14(8-12)23-16(17,18)19/h3-9,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQPYMXVPTXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686711 |
Source


|
| Record name | Ethyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-35-4 |
Source


|
| Record name | Ethyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

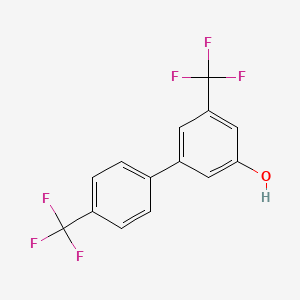
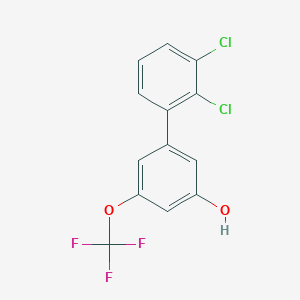

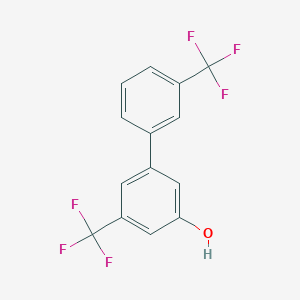
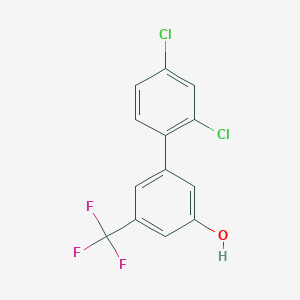

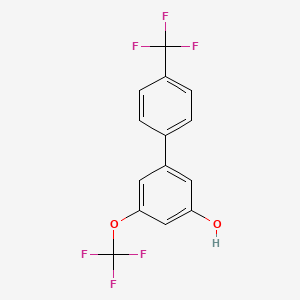
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)
